![molecular formula C14H23NO10 B13839857 (2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells in animals and some bacteria. They play crucial roles in various biological processes, including cell-cell recognition, adhesion, and signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate typically involves the modification of N-acetylneuraminic acidThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific enzymes and chemical reagents to achieve the desired modifications.
Industrial Production Methods
it is likely that the compound is produced using similar methods to those used in laboratory synthesis, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Applications De Recherche Scientifique
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate has several scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycoconjugates.
Biology: The compound is involved in research on cell-cell interactions, signaling pathways, and immune responses.
Industry: The compound is used in the production of specialized biochemical reagents and as a research tool in various industrial applications.
Mécanisme D'action
The mechanism of action of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing cell signaling and adhesion processes. It may also play a role in modulating immune responses and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 2-O-methyl and 9-acetate modifications.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-O-methyl-N-acetylneuraminic acid: A derivative with only the 2-O-methyl modification
Uniqueness
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is unique due to its specific modifications, which can influence its interactions with other molecules and its biological functions. The presence of both the 2-O-methyl and 9-acetate groups distinguishes it from other sialic acid derivatives and may confer unique properties in terms of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C14H23NO10 |
|---|---|
Poids moléculaire |
365.33 g/mol |
Nom IUPAC |
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8?,9-,10-,11-,12?,14+/m1/s1 |
Clé InChI |
NIEBVOWRRSQMQG-VQKDLFATSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1C(C[C@](OC1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


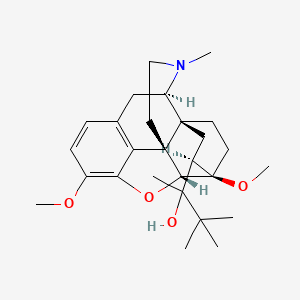
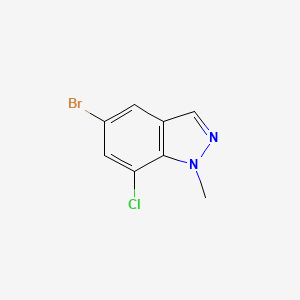
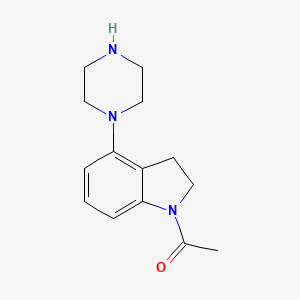

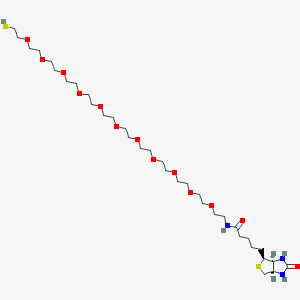
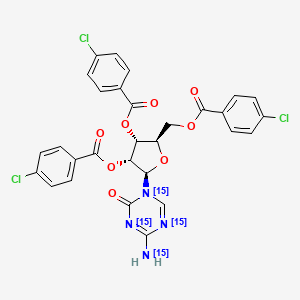
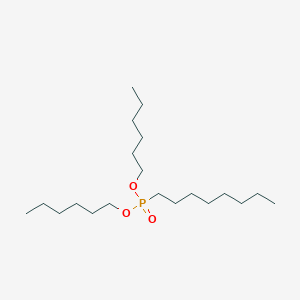
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
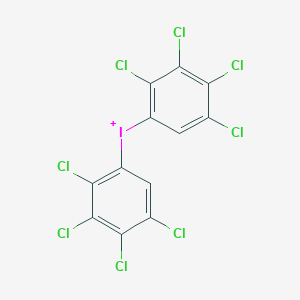
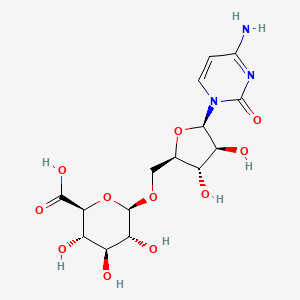

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

